Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Description

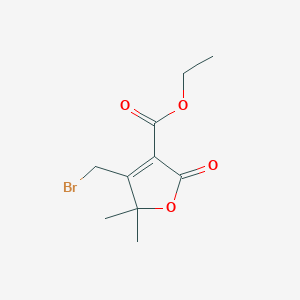

Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS: 90261-67-9) is a brominated furan derivative with the molecular formula C₁₀H₁₃BrO₄ and a molecular weight of 277.11 g/mol . Its structure features a bromomethyl substituent at the 4-position of a 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate backbone. This compound is primarily utilized in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromomethyl group . Handling guidelines emphasize storage in dry, cool environments and the use of protective equipment to mitigate toxicity risks associated with bromine .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO4/c1-4-14-8(12)7-6(5-11)10(2,3)15-9(7)13/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRRMBMCNDBRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(OC1=O)(C)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate typically involves the bromination of a precursor compound. One common method is the radical bromination of ethyl 4-methylbenzoate using bromine in the presence of light, which is catalyzed by various zeolites . This method affords a high yield of the desired product but does not significantly improve selectivity for monobromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions:

Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: For substitution reactions, nucleophiles such as amines, alcohols, or thiols can be used.

Catalysts: Zeolites and palladium catalysts are often employed in various reactions to improve yield and selectivity.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions will yield products where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate is primarily used as an intermediate in the synthesis of various bioactive compounds. Its bromomethyl group allows for nucleophilic substitution reactions, making it a versatile building block in medicinal chemistry.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential anticancer agents. For instance, modifications to the furan ring have led to compounds that exhibit cytotoxicity against specific cancer cell lines. The ability to easily modify the compound's structure through simple reactions enhances its utility in drug development .

Agrochemicals

The compound has also been explored for use in agrochemicals. Its unique structure can be tailored to develop new pesticides or herbicides that target specific plant pathogens or pests.

Data Table: Agrochemical Applications

| Application Type | Compound Derivative | Efficacy | Target Organism |

|---|---|---|---|

| Herbicide | Modified Furan | High | Weeds |

| Insecticide | Brominated Variant | Moderate | Aphids |

Case Study: Development of New Herbicides

In studies focused on herbicide development, derivatives of this compound showed promising results against common agricultural weeds. These derivatives were synthesized to enhance selectivity and reduce phytotoxicity on crops while maintaining efficacy against target weeds .

Material Science

In material science, this compound's unique properties make it suitable for developing polymers and resins. Its furan moiety can participate in Diels-Alder reactions, leading to cross-linked materials with desirable mechanical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices significantly improves thermal stability and mechanical strength. These enhanced materials are suitable for high-performance applications in automotive and aerospace industries .

Organic Synthesis

The compound serves as a key intermediate in organic synthesis pathways due to its ability to undergo various transformations such as cyclizations and rearrangements.

Case Study: Synthesis of Complex Molecules

In synthetic organic chemistry, researchers have utilized this compound as a precursor for synthesizing complex natural products. The bromine atom facilitates further functionalization, allowing chemists to create diverse molecular architectures from a single starting material .

Mechanism of Action

The mechanism of action of Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate depends on the specific context in which it is used. In general, the bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The dihydrofuran ring and the ester group can also influence the reactivity and interactions of the compound with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Amino-5,5-Dimethyl-2-Oxo-2,5-Dihydrofuran-3-Carboxylate

CAS : 139003-76-2

Key Differences :

- Substituent: The bromomethyl group in the target compound is replaced by an amino (-NH₂) group.

- Reactivity: The amino group enables participation in condensation or amidation reactions, contrasting with the bromomethyl group’s role in nucleophilic substitutions (e.g., alkylation) .

- Physical Properties: The amino analog has a lower molecular weight (C₁₀H₁₅NO₄, ~213.23 g/mol) and higher solubility in polar solvents due to hydrogen bonding .

- Applications : Used as a precursor for heterocyclic compounds, whereas the brominated derivative serves as an electrophilic intermediate .

Ethyl 3-Amino-5,5-Difluoro-4,5,6,7-Tetrahydrobenzofuran-2-Carboxylate

CAS : 1919864-85-9

Key Differences :

- Core Structure: Features a tetrahydrobenzofuran ring (saturated bicyclic system) vs. the dihydrofuran (monocyclic) backbone of the target compound.

- Substituents: Contains difluoro (-F₂) and amino groups, enhancing electronegativity and altering metabolic stability .

Alkyl 5,5-Dimethyl-2-Oxo-2,5-Dihydrofuran-3-Carboxylates (General Class)

Examples : Ethyl, methyl, or propyl esters with varying 4-position substituents .

Key Differences :

- Substituent Flexibility : The bromomethyl group in the target compound provides a distinct reactivity profile compared to esters with hydroxyl, alkyl, or aryl groups.

- Synthetic Utility: Zinc enolate reactions with the brominated derivative yield tetrahydrofuran derivatives (e.g., ethyl 4-(2-aryl-2-oxo-1-phenylethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates), highlighting its role in stereoselective synthesis .

Comparative Data Table

Biological Activity

Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate (C10H13BrO4) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, focusing on its anti-cancer and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound is characterized by the following:

- Molecular Formula : C10H13BrO4

- Molecular Weight : 273.11 g/mol

- IUPAC Name : this compound

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- A related compound, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (compound 131), was shown to induce apoptosis in HL-60 leukemia cells. The mechanism involved increased intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase pathways .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 131 | 23.5 | Induces apoptosis via ROS and calcium influx |

| Ethyl 4-(bromomethyl)-... | TBD | TBD |

Case Studies

-

Case Study on Apoptosis Induction :

- In a study involving HL-60 cells treated with compound 131, researchers observed a significant increase in apoptotic cell populations when treated with concentrations of up to 50 µM. The increase in caspase activity and alterations in protein expression (Bax/Bcl-2 ratio) were critical indicators of the compound's effectiveness in promoting apoptosis .

- Antibacterial Efficacy :

Research Findings

Emerging research highlights the need for further investigation into the specific biological activities of this compound. The following findings summarize key observations:

Anticancer Mechanisms

The compound's ability to induce apoptosis may be linked to:

- Increased mitochondrial membrane permeability.

- Upregulation of pro-apoptotic proteins (e.g., Bax).

- Downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Antimicrobial Mechanisms

The antimicrobial action may involve:

- Disruption of bacterial cell membranes.

- Inhibition of key metabolic pathways.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate, and what analytical techniques are critical for its characterization?

Methodological Answer: Synthesis typically involves bromination of precursor dihydrofuran derivatives using reagents like N-bromosuccinimide (NBS) under radical conditions or HBr/H₂O₂ for electrophilic substitution. Key steps include protecting the ester group and optimizing reaction temperature (0–25°C) to minimize dibromination byproducts. Characterization employs:

- 1H/13C NMR to confirm substitution patterns and purity.

- X-ray crystallography (via SHELX or ORTEP ) to resolve stereochemistry. For example, bond lengths (e.g., C-Br ~1.92 Å) and dihedral angles (e.g., 28.1° between furan and aromatic rings) are critical for structural validation .

- LC-MS to detect molecular ion peaks and byproducts .

Q. How are common byproducts identified and separated during synthesis?

Methodological Answer: Byproducts like debrominated derivatives or ring-opened adducts are identified via:

- 2D NMR (HSQC/HMBC) to trace coupling through the bromomethyl group.

- Gradient elution HPLC (C18 column, acetonitrile/water) for separation. Recrystallization from ethanol/water mixtures (e.g., 7:3 hexane/EtOAc, Rf = 0.6) is effective for purification, as demonstrated in analogous dihydrofuran syntheses .

Advanced Research Questions

Q. How can discrepancies between DFT predictions and experimental crystallographic data be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or crystal packing. A systematic approach includes:

- Solvent-adjusted DFT models (e.g., PCM for implicit solvation).

- Hirshfeld surface analysis to compare experimental (CrystalExplorer) and DFT-derived electrostatic potentials.

- QTAIM analysis to evaluate bond critical points. Studies show DFT-D3 methods reduce bond-length RMSD by 0.02 Å when van der Waals interactions are included .

Q. What strategies refine crystal structures with twinned crystals or low-resolution data?

Methodological Answer: For twinned crystals:

Q. What mechanistic insights optimize bromomethyl group introduction?

Methodological Answer: Bromination proceeds via radical (NBS/light) or electrophilic (HBr/H₂O₂) pathways. Key insights:

Q. How do DFT calculations complement experimental studies of reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.